N-(9H-fluoren-2-yl)-4-(1H-pyrrol-1-yl)butanamide
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Overview
Description
N-(9H-fluoren-2-yl)-4-(1H-pyrrol-1-yl)butanamide, also known as FUBPB22, is a synthetic cannabinoid that has gained interest in the scientific community due to its potential therapeutic applications. In
Scientific Research Applications
N-(9H-fluoren-2-yl)-4-(1H-pyrrol-1-yl)butanamide has shown potential therapeutic applications in the treatment of various neurological disorders such as epilepsy, Parkinson's disease, and multiple sclerosis. It has also been studied for its anti-inflammatory and analgesic properties.
Mechanism of Action
N-(9H-fluoren-2-yl)-4-(1H-pyrrol-1-yl)butanamide acts as a full agonist of the cannabinoid receptor CB1, which is primarily found in the brain and central nervous system. It also has partial agonist activity at the CB2 receptor, which is primarily found in immune cells. Activation of these receptors leads to the modulation of various physiological processes such as pain perception, immune response, and appetite.
Biochemical and Physiological Effects:
This compound has been shown to induce dose-dependent hypothermia and catalepsy in animal studies. It also has analgesic and anti-inflammatory effects, which may be attributed to its activation of the CB1 and CB2 receptors. This compound has been found to inhibit the release of glutamate, a neurotransmitter involved in pain perception and neuronal excitability.
Advantages and Limitations for Lab Experiments
One advantage of N-(9H-fluoren-2-yl)-4-(1H-pyrrol-1-yl)butanamide is its high potency and selectivity for the CB1 and CB2 receptors. This allows for more precise and targeted studies of the cannabinoid system. However, its synthetic nature and lack of natural occurrence may limit its relevance to physiological processes in the body.
Future Directions
Future research on N-(9H-fluoren-2-yl)-4-(1H-pyrrol-1-yl)butanamide could focus on its potential therapeutic applications in neurological disorders and its effects on the immune system. Studies could also investigate the long-term effects of this compound on the brain and body, as well as its potential for abuse and addiction. Additionally, research could explore the development of more selective and potent synthetic cannabinoids for therapeutic use.
Synthesis Methods
N-(9H-fluoren-2-yl)-4-(1H-pyrrol-1-yl)butanamide is synthesized through a multi-step process involving the reaction of 9H-fluorene-2-carbonyl chloride with 1H-pyrrole-1-carboxamide in the presence of a base. This reaction yields this compound as a white powder with a molecular weight of 358.46 g/mol.
properties
IUPAC Name |
N-(9H-fluoren-2-yl)-4-pyrrol-1-ylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O/c24-21(8-5-13-23-11-3-4-12-23)22-18-9-10-20-17(15-18)14-16-6-1-2-7-19(16)20/h1-4,6-7,9-12,15H,5,8,13-14H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTYFIUKHUZLIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)CCCN4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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